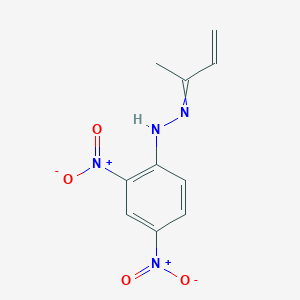
Methylvinylketone 2,4-dinitrophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylvinylketone 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C10H10N4O4 and a molecular weight of 250.21 g/mol . It is a derivative of methylvinylketone and 2,4-dinitrophenylhydrazine, forming a hydrazone linkage. This compound is known for its applications in analytical chemistry, particularly in the identification and quantification of carbonyl compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylvinylketone 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between methylvinylketone and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as methanol and sulfuric acid, to facilitate the formation of the hydrazone derivative . The reaction can be represented as follows:
Methylvinylketone+2,4-dinitrophenylhydrazine→Methylvinylketone 2,4-dinitrophenylhydrazone+Water
Industrial Production Methods
In industrial settings, the synthesis of this compound involves scaling up the reaction conditions used in laboratory synthesis. The process may include the use of solid-phase extraction techniques to purify the product and remove unreacted reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Methylvinylketone 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. The compound reacts with various nucleophiles, leading to the formation of different derivatives .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methylvinylketone 2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent for the detection and quantification of carbonyl compounds in various samples.
Biology: The compound is employed in the analysis of biological samples to identify and quantify carbonyl-containing biomolecules.
Medicine: It is used in the development of diagnostic assays for detecting carbonyl compounds in clinical samples.
Industry: The compound finds applications in quality control processes for monitoring carbonyl impurities in industrial products.
Wirkmechanismus
The mechanism of action of methylvinylketone 2,4-dinitrophenylhydrazone involves nucleophilic addition to the carbonyl group of methylvinylketone, followed by elimination of water to form the hydrazone derivative . This reaction is facilitated by the acidic conditions provided by methanol and sulfuric acid. The molecular targets include carbonyl compounds, and the pathway involves the formation of a stable hydrazone linkage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl ethyl ketone 2,4-dinitrophenylhydrazone
- Methyl isopropyl ketone 2,4-dinitrophenylhydrazone
- Methyl isobutyl ketone 2,4-dinitrophenylhydrazone
Uniqueness
Methylvinylketone 2,4-dinitrophenylhydrazone is unique due to its specific reactivity with methylvinylketone, which imparts distinct chemical properties compared to other similar compounds. Its ability to form stable hydrazone derivatives makes it particularly useful in analytical applications .
Eigenschaften
CAS-Nummer |
2675-19-6 |
|---|---|
Molekularformel |
C10H10N4O4 |
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
N-(but-3-en-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H10N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h3-6,12H,1H2,2H3 |
InChI-Schlüssel |
JIPPLQKHXOGGSF-UHFFFAOYSA-N |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=C |
Kanonische SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















